molecular formula C8H11N5O2 B11510425 {[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}acetonitrile

{[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}acetonitrile

Cat. No.: B11510425
M. Wt: 209.21 g/mol
InChI Key: MIOMDOHTYZNIIF-UHFFFAOYSA-N
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Description

2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and an acetonitrile group attached to the triazine ring

Preparation Methods

The synthesis of 2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the dimethylamino and methoxy groups. The resulting intermediate is then reacted with acetonitrile to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides, while reduction with reducing agents can yield amines or alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amino group, while hydrolysis can produce a carboxylic acid derivative.

Scientific Research Applications

2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazine ring structure is similar to that of many biologically active molecules.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and an antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazine ring structure allows for strong interactions with biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can be compared with other similar compounds, such as:

    2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}ETHANOL: This compound has an ethanol group instead of an acetonitrile group. It exhibits similar reactivity but may have different solubility and biological activity.

    2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}PROPIONITRILE: This compound has a propionitrile group instead of an acetonitrile group. It may have different steric and electronic properties, affecting its reactivity and biological activity.

    2-{[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}BENZONITRILE: This compound has a benzonitrile group instead of an acetonitrile group.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C8H11N5O2/c1-13(2)6-10-7(14-3)12-8(11-6)15-5-4-9/h5H2,1-3H3

InChI Key

MIOMDOHTYZNIIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCC#N)OC

Origin of Product

United States

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